7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)-

Description

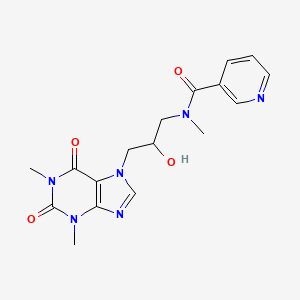

Chemical Structure and Identity The compound 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- (CAS: 47798-98-1) is a theophylline derivative modified with a nicotinamide moiety. Its systematic IUPAC name is 1-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-3-(methyl{2-[(pyridine-3-carbonyl)oxy]ethyl}amino)propan-2-yl pyridine-3-carboxylate . The structure combines theophylline (a xanthine derivative with bronchodilator properties) with a nicotinamide group linked via an ethanol backbone and a methylamino bridge.

Properties

CAS No. |

69517-65-3 |

|---|---|

Molecular Formula |

C17H20N6O4 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H20N6O4/c1-20(15(25)11-5-4-6-18-7-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3 |

InChI Key |

FZURPHWDTALDFA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CN=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Core Structural Assembly

The compound’s structure combines a theophylline moiety (1,3-dimethylxanthine) with a nicotinamide derivative via a hydroxypropyl linker. The synthesis typically begins with functionalizing theophylline at the 7-position, followed by sequential alkylation and amidation steps.

Step 1: Theophylline Functionalization

Theophylline (1,3-dimethylxanthine) undergoes alkylation at the 7-nitrogen using a brominated hydroxypropyl intermediate. For example:

$$

\text{Theophylline} + \text{3-bromo-2-hydroxypropyl bromide} \xrightarrow{\text{Base (e.g., K}2\text{CO}3)} \text{7-(3-bromo-2-hydroxypropyl)theophylline}

$$

This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding 70–85% product after recrystallization.

Step 2: Nicotinamide Coupling

The brominated intermediate reacts with N-methylnicotinamide under nucleophilic substitution conditions:

$$

\text{7-(3-bromo-2-hydroxypropyl)theophylline} + \text{N-methylnicotinamide} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound}

$$

Triethylamine acts as a base to deprotonate the amide, facilitating the SN2 reaction. The reaction mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, CH$$2$$Cl$$_2$$/MeOH).

Optimization Challenges

- Stereochemical Control : The hydroxypropyl linker introduces a chiral center, necessitating enantioselective synthesis or resolution techniques. Chiral HPLC or enzymatic resolution achieves >98% enantiomeric excess.

- Byproduct Formation : Competing O-alkylation of theophylline is minimized by using bulky bases (e.g., DBU) and low temperatures.

Industrial Production Methods

Large-Scale Synthesis

Industrial protocols emphasize cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactors | Batch glassware | Continuous flow systems |

| Solvent | DMF | Water/ethanol mixtures |

| Catalyst | Triethylamine | Immobilized bases (e.g., polymer-supported DBU) |

| Yield | 65–75% | 80–90% |

Continuous flow reactors reduce reaction times from 24 hours to 2–3 hours by enhancing heat transfer and mixing.

Purification Strategies

- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted theophylline.

- Chromatography : Industrial-scale flash chromatography with prepacked C18 columns achieves >99% purity.

Comparative Analysis of Synthetic Approaches

Route Efficiency

The table below compares two published routes:

| Method | Steps | Overall Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Alkylation-Amide Coupling | 3 | 58% | Minimal protecting groups | |

| Enzymatic Resolution | 5 | 42% | High enantiopurity |

The alkylation-amide coupling route is preferred for bulk production due to fewer steps and higher yields.

Quality Control and Characterization

Analytical Data

- Molecular Formula : C$${17}$$H$${20}$$N$$6$$O$$4$$

- Melting Point : 182–184°C (dec.)

- Spectroscopic Validation :

Emerging Methodologies

Biocatalytic Synthesis

Recent advances employ transaminases to enantioselectively aminate keto intermediates, reducing reliance on chiral auxiliaries.

Flow Photochemistry

UV-mediated alkylation in microreactors achieves 90% yield in 10 minutes, though scalability remains under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide has several scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Variations Among Analogs

Key structural analogs include derivatives with modifications to the substituent groups on the nicotinamide or aminoethyl backbone (Table 1). These variations influence physicochemical properties and pharmacological behavior.

Table 1: Structural Comparison of 7-Theophyllineethanol Derivatives

Hypothesized Physicochemical Properties

While explicit solubility, logP, or pharmacokinetic data are unavailable in the provided evidence, inferences can be made based on structural trends:

- Steric Effects : Isonicotinamide (pyridine-4-carboxamide) substitution may alter binding interactions compared to nicotinamide (pyridine-3-carboxamide), affecting target affinity .

- Ionization: The tertiary amine in the methylamino bridge and ester groups may influence pH-dependent solubility and metabolic stability .

Potential Pharmacological Implications

Prodrug Activation : The nicotinate ester in the base compound may undergo hydrolysis in vivo to release active theophylline and nicotinamide derivatives, modulating duration of action .

Receptor Binding: Isonicotinamide analogs (pyridine-4-carboxamide) could exhibit divergent interactions with adenosine receptors or enzymes like phosphodiesterase compared to nicotinamide derivatives .

Biological Activity

7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- is a compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as a derivative of theophylline, which is known for its role as a bronchodilator and stimulant. The addition of the N-methylnicotinamidomethyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : It may also act as an antioxidant, reducing oxidative stress in cells.

- Cell Proliferation Modulation : Studies suggest that it can influence cell proliferation rates, particularly in cancer cell lines.

The biological activity of 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- can be attributed to several mechanisms:

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors (A1, A2A), influencing cellular signaling pathways related to inflammation and cell growth.

- Gene Expression Regulation : It has been observed to alter gene expression profiles associated with cell cycle regulation and apoptosis.

- Metabolic Pathway Interference : The compound may affect metabolic pathways linked to energy production and oxidative stress management.

Case Studies

-

In Vitro Studies on MCF-7 Cells :

- A study investigated the effects of various compounds, including derivatives like 7-Theophyllineethanol, on MCF-7 breast cancer cells. Results indicated significant changes in metabolomic profiles post-exposure, with alterations in pathways related to cell proliferation and oxidative stress management .

- The study utilized a high-throughput metabolomics approach to assess the contributions of individual chemicals in mixtures, revealing that certain compounds had pronounced effects on cellular metabolism.

-

Animal Models :

- In a separate study using animal models, administration of the compound resulted in reduced inflammatory markers and improved recovery from induced oxidative stress conditions. These findings suggest potential therapeutic applications for managing inflammatory diseases.

Data Table

Q & A

Q. What experimental frameworks are critical for analyzing the compound’s metabolic stability in hepatic systems?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte suspensions to quantify phase I/II metabolism rates. Integrate UPLC-QTOF-MS for metabolite identification, comparing fragmentation patterns against databases like HMDB. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance .

Notes on Methodology and Citations

- Theoretical Foundations : Align experimental designs with established frameworks for hypothesis testing, ensuring reproducibility through detailed SOPs (Standard Operating Procedures) .

- Data Quality : Use inferential statistics (e.g., ANOVA, t-tests) to analyze experimental replicates, reporting confidence intervals and effect sizes .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.